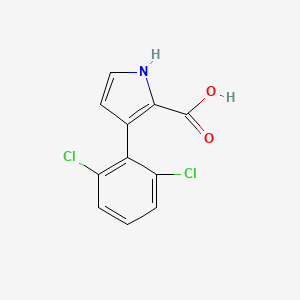

3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Historical Context of Pyrrole Carboxylic Acid Derivatives

The historical development of pyrrole carboxylic acid derivatives traces back over a century, with pyrrole-2-carboxylic acid being synthesized as early as the late 1800s. However, the biological significance of these compounds remained largely unrecognized until the mid-20th century when researchers began to identify pyrrole-2-carboxylic acid as a naturally occurring metabolite. The compound was first identified as a degradation product of sialic acids and subsequently recognized as a derivative formed through the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This discovery marked a pivotal moment in understanding the biological relevance of pyrrole carboxylic acids, as the direct oxidation product, delta-1-pyrroline-4-hydroxy-2-carboxylic acid, demonstrates inherent instability and spontaneously loses water to form the pyrrole structure.

The metabolic pathway leading to pyrrole-2-carboxylic acid formation involves enzymatic processes that have been extensively studied in both mammalian and bacterial systems. Research conducted in the 1970s revealed that pyrrole-2-carboxylate could be identified in rat and human urine following administration of D-isomers of hydroxyproline, a finding directly attributable to D-amino acid oxidase activity. Further investigations demonstrated that L-amino acid oxidase in rat kidney tissue possesses the capability to oxidize hydroxy-L-proline to delta-1-pyrroline-4-hydroxy-2-carboxylic acid at rates sufficient to account for endogenous pyrrole-2-carboxylic acid production. These biochemical insights provided the foundation for understanding how pyrrole carboxylic acids function as metabolic intermediates and potential biomarkers in various physiological processes.

The synthetic methodologies for preparing pyrrole carboxylic acid derivatives have evolved considerably since their initial discovery. Early synthetic approaches, documented in historical literature from the 1920s, focused on fundamental ring-closure reactions and oxidative transformations. Modern synthetic strategies have expanded to include sophisticated ring transformation techniques, such as the conversion of substituted 2-methyl-1,2-thiazolium salts through sulfur extrusion processes, which provide efficient routes to pyrrole-2-carboxylates and nitriles. These methodological advances have enabled the preparation of diverse pyrrole carboxylic acid derivatives with various substitution patterns, facilitating the exploration of structure-activity relationships and the development of compounds with enhanced biological properties.

Significance of Halogen-Substituted Aromatic Heterocycles

Halogen-substituted aromatic heterocycles occupy a position of exceptional importance in modern medicinal chemistry and materials science, primarily due to their ability to participate in halogen bonding interactions and their unique electronic properties. The incorporation of chlorine atoms, as exemplified in this compound, introduces significant electronic modifications to the parent heterocyclic system through both inductive and resonance effects. The 2,6-dichlorophenyl substitution pattern creates a sterically demanding environment while simultaneously providing multiple sites for potential intermolecular interactions, characteristics that prove valuable in designing compounds with specific binding affinities and selectivities.

The phenomenon of halogen bonding has emerged as a critical consideration in the design of bioactive molecules, with halogenated aromatic systems demonstrating the ability to form directional, non-covalent interactions with electron-rich species. Research has established that heavier halogens, including chlorine, possess regions of positive electrostatic potential known as sigma-holes, which can engage in favorable interactions with nucleophilic sites such as carbonyl oxygen atoms in protein backbone structures. Studies examining the binding affinities of halogenated ligands have consistently demonstrated that the incorporation of chlorine, bromine, and iodine substituents can enhance binding interactions by up to two orders of magnitude compared to non-halogenated analogues. This enhancement occurs through the formation of optimal halogen-oxygen distances, typically ranging from 3.1 to 3.6 angstroms, which are significantly shorter than the sum of van der Waals radii for the respective atoms.

The structural characteristics of this compound position it as a representative example of how halogen substitution can modulate the properties of heterocyclic carboxylic acids. The compound exhibits specific spectroscopic properties that reflect the electronic influence of the dichlorophenyl substituent, including characteristic collision cross sections for various ionization modes as determined by mass spectrometry. The molecular ion demonstrates predicted collision cross sections of 150.5 square angstroms for the protonated species and 153.4 square angstroms for the deprotonated species, values that reflect the compact three-dimensional structure imposed by the halogen substitution pattern.

| Ionization Mode | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 255.99266 | 150.5 |

| [M+Na]+ | 277.97460 | 161.2 |

| [M-H]- | 253.97810 | 153.4 |

| [M+NH4]+ | 273.01920 | 168.0 |

| [M+K]+ | 293.94854 | 154.1 |

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-2-1-3-8(13)9(7)6-4-5-14-10(6)11(15)16/h1-5,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVCPPDMBVXYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(NC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2,6-Dichlorophenyl Intermediate

- The 2,6-dichlorophenyl moiety is often introduced via acylation of pyrrole derivatives using 2,6-dichlorobenzoyl chloride or related activated derivatives.

- This step requires careful control of reaction conditions to prevent poly-substitution or side reactions.

Step 2: Pyrrole Ring Formation

- Pyrrole ring synthesis can be achieved by cyclization reactions such as the Paal-Knorr synthesis or Knorr pyrrole synthesis, starting from 1,4-dicarbonyl compounds and ammonia or amines.

- Alternatively, brominated aldehydes and β-ketoesters can be used to form substituted pyrroles under mild conditions, as described in analogous pyrrole carboxylic acid syntheses.

Step 3: Introduction of the Carboxylic Acid Group

- The carboxylic acid at the 2-position of the pyrrole ring is often installed via ester formation followed by hydrolysis.

- For example, ethyl esters of pyrrole carboxylic acids can be synthesized and then hydrolyzed under acidic or basic conditions to yield the free acid.

- Hydrolysis conditions must be optimized to avoid degradation of the pyrrole ring or the dichlorophenyl substituent.

Step 4: Purification and Crystallization

- The crude product is purified by recrystallization or chromatographic methods.

- Crystallization solvents and conditions are chosen to yield stable polymorphs with desirable purity and yield.

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Characterization

- PXRD (Powder X-Ray Diffraction) patterns confirm crystalline forms and polymorphs.

- DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) assess thermal stability.

- NMR and IR spectroscopy verify functional group integrity and substitution patterns.

Process Optimization and Industrial Viability

- Use of readily available raw materials such as ethyl acetoacetate and ammonia enhances cost-effectiveness.

- Avoidance of environmentally harmful reagents like sodium nitrite is preferred.

- Mild reaction conditions and simple work-up procedures facilitate large-scale production.

- Control of reaction parameters reduces impurities and increases yield.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Advantages | Challenges |

|---|---|---|---|

| Pyrrole ring synthesis | Cyclization of brominated aldehydes and β-ketoesters | High yield, mild conditions | Requires precise temperature control |

| Introduction of dichlorophenyl group | Acylation with 2,6-dichlorobenzoyl chloride | Selective substitution | Sensitive to moisture, requires dry conditions |

| Carboxylic acid installation | Esterification followed by hydrolysis | High purity acid formation | Hydrolysis conditions must avoid ring degradation |

| Purification | Recrystallization, chromatography | Produces stable polymorphs | Solvent choice critical for yield and purity |

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce different pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent and anticancer drug due to its ability to inhibit specific biological targets.

Antimicrobial Applications

Research indicates that 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial activity against various pathogens. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes.

Table 1: Antimicrobial Activity Data

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Low to Moderate |

In a study assessing its efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies, showing cytotoxic effects against several cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM in HeLa cells, suggesting its potential for further development as an anticancer agent.

Biological Research

The compound's ability to modulate biological pathways makes it valuable in research settings. Studies have focused on its interactions with specific molecular targets, including protein kinases involved in cell signaling and proliferation.

Mechanistic Insights

Research has shown that this compound can induce apoptosis through the activation of caspase pathways in cancer cells. This mechanism highlights its potential utility in therapeutic applications aimed at cancer treatment.

Material Science

Beyond biological applications, this compound serves as a building block in organic synthesis. Its derivatives are explored for various industrial applications, including the development of specialty chemicals and materials.

Case Studies

Several case studies illustrate the compound's biological activities:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited Staphylococcus aureus, with an MIC of 32 µg/mL.

- Cytotoxicity Assessment : In vitro assessments showed significant cytotoxic effects on human cancer cell lines at low concentrations, indicating potential for drug development.

- Mechanistic Insights : Investigations found that the compound activates apoptotic pathways in cancer cells, suggesting a viable mechanism for therapeutic intervention.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with key structural analogues, focusing on heterocyclic cores, substituents, and physicochemical properties:

*Calculated based on molecular formula.

Physicochemical Properties

- In contrast, isoxazole (C₁₁H₇Cl₂NO₃) contains both oxygen and nitrogen, creating a polar ring system with distinct dipole moments and solubility profiles . The methyl group in the isoxazole analogue increases lipophilicity, which could improve membrane permeability compared to the unmethylated pyrrole derivative.

- In the isoxazole analogue, the carboxylic acid at position 4 is positioned distally from the heteroatoms, possibly altering acidity (pKa) and solubility .

Reactivity and Functionalization Potential

- Carboxylic Acid Derivatives : The isoxazole analogue’s acid chloride derivative (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride) is cited in customs data, indicating its utility as a reactive intermediate for amide or ester formation . The target pyrrole compound’s carboxylic acid group may undergo similar transformations, though its reactivity could differ due to ring electronic effects.

- Synthetic Routes: Pyrrole esters (e.g., ethyl pyrrole-3-carboxylates in ) are common precursors to carboxylic acids via hydrolysis.

Biological Activity

3-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid moiety. The presence of electron-withdrawing chlorine atoms enhances the compound's reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole-2-carboxylic acid exhibit potent antibacterial properties, particularly against drug-resistant strains of bacteria. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | <0.016 | |

| Pyrrole-2-carboxamide derivatives | Staphylococcus aureus | 3.125 - 12.5 |

The mechanism of action for these compounds often involves inhibition of mycolic acid biosynthesis by targeting the MmpL3 transporter in mycobacterial cells .

Anticancer Activity

In addition to antibacterial effects, the compound has been evaluated for anticancer properties. Studies indicate that pyrrole derivatives can induce cytotoxicity in various cancer cell lines, including non-small cell lung cancer (A549) cells. For example, one study found that a closely related compound reduced A549 cell viability significantly (to 21.2%) when treated at a concentration of 100 µM .

Table 2: Anticancer Activity Against A549 Cells

The anticancer mechanism is thought to involve the disruption of cellular processes and induction of apoptosis, although further research is needed to elucidate the exact pathways involved.

Case Study: Antibacterial Efficacy

A study focused on the synthesis and biological evaluation of pyrrole derivatives highlighted the effectiveness of compounds with similar structures in combating drug-resistant tuberculosis. The research utilized structure-activity relationship (SAR) analysis to optimize the antibacterial properties by modifying substituents on the pyrrole ring .

Case Study: Anticancer Potential

Another investigation assessed the anticancer activity of various pyrrole derivatives in A549 cells. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy against cancer cells .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 3-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Pyrrole ring formation via Paal-Knorr or Hantzsch pyrrole synthesis, with careful substitution at the 2-position.

- Electrophilic aromatic substitution on the pyrrole ring to introduce the 2,6-dichlorophenyl group. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) significantly impact regioselectivity. For example, using Lewis acids like AlCl₃ or FeCl₃ can enhance substitution efficiency .

- Carboxylic acid functionalization at the pyrrole 2-position, often requiring oxidation of aldehyde intermediates (e.g., Jones oxidation) or hydrolysis of ester precursors under acidic/basic conditions .

Critical Parameters:

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation or side reactions.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure high purity before subsequent steps .

Advanced: How can contradictory biological activity data for this compound be resolved across studies?

Methodological Answer:

Discrepancies in reported bioactivity (e.g., antimicrobial vs. no activity) may arise from:

- Structural variations : Impurities in synthesis (e.g., residual solvents or isomers) can alter activity. Validate purity via NMR (>95% purity) and mass spectrometry .

- Assay conditions : Differences in cell lines, solvent carriers (DMSO vs. aqueous buffers), or incubation times. Standardize protocols using controls like ciprofloxacin for antimicrobial assays .

- Functional group interactions : The 2,6-dichlorophenyl group’s steric effects may hinder target binding. Perform molecular docking studies to correlate substituent positions with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.